
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroa nthracene-2-carboperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸は、複数の官能基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸の合成は、通常、アントラセンコアの形成、ヒドロキシル基とメチル基の導入、カルボペルオキソ酸部分の形成など、複数のステップを伴います。温度、溶媒、触媒などの特定の反応条件は、この化合物の合成を成功させるために重要です。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保する最適化された合成経路が用いられます。連続フロー合成や高度な触媒の使用などの技術を適用することで、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用される試薬と条件に応じて、さまざまな生成物に酸化されます。
還元: 還元反応は、官能基を変換し、さまざまな誘導体の形成につながります。
置換: ヒドロキシル基とメチル基は、求核置換反応または求電子置換反応によって他の官能基に置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤と求電子剤が含まれます。温度、pH、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンの形成につながる可能性がありますが、還元はアルコールまたはアルカンの生成につながる可能性があります。
科学研究への応用
化学
化学では、(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応経路の探求や新規化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、さまざまな官能基が生物活性に与える影響を研究するために使用できます。酵素やその他の生体分子との相互作用は、類似の化合物の作用機序に関する洞察を提供できます。
医学
医学では、(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸は、潜在的な治療用途を持つ可能性があります。その薬理学的性質の研究は、さまざまな疾患の治療のための新しい薬剤の開発につながる可能性があります。
産業
産業では、この化合物は、特定の性質を持つ新しい材料の開発に使用できます。その独自の構造により、さまざまな用途向けの高度な材料の配合における貴重な成分となっています。
科学的研究の応用
Chemistry
In chemistry, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the formulation of advanced materials for various applications.
作用機序
(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸の作用機序は、特定の分子標的との相互作用に関係しています。これらの標的は、酵素、受容体、またはその他の生体分子が含まれる可能性があります。この化合物の効果は、これらの標的の調節を伴う経路を介して媒介され、細胞プロセスに変化をもたらします。
類似の化合物との比較
類似の化合物
マロン酸ジエチル: 有機合成で使用される単純なジカルボン酸エステル.
アダパレン関連化合物E: アントラセンコア構造が類似した化合物.
独自性
(1S,2S,3S)-1,8-ジヒドロキシ-3-メチル-1-(3-メチルブチル)-4-オキソ-2,3-ジヒドロアントラセン-2-カルボペルオキソ酸は、官能基と立体化学の特定の組み合わせによりユニークです。この独自性により、幅広い化学反応に参加することが可能になり、研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Diethyl malonate: A simple dicarboxylic acid ester used in organic synthesis.
Adapalene Related Compound E: A compound with a similar anthracene core structure.
Uniqueness
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
93361-67-2 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
(1S,2S,3S)-1,8-dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-8-21(25)16-10-14-13(5-4-6-17(14)22)9-15(16)19(23)12(3)18(21)20(24)27-26/h4-6,9-12,18,22,25-26H,7-8H2,1-3H3/t12-,18+,21+/m0/s1 |
InChIキー |
STXVCFZKJAHSFN-VXOKYEDTSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@](C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
正規SMILES |
CC1C(C(C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

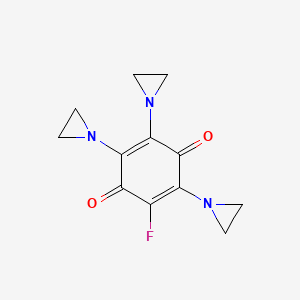
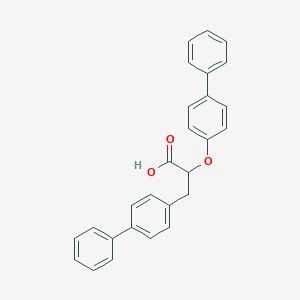
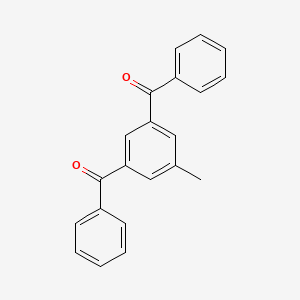
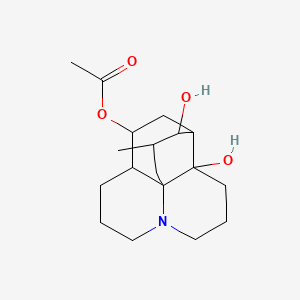
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
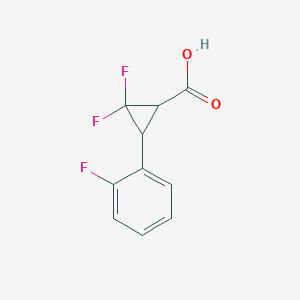
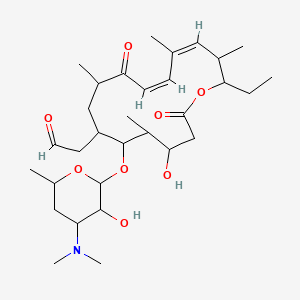
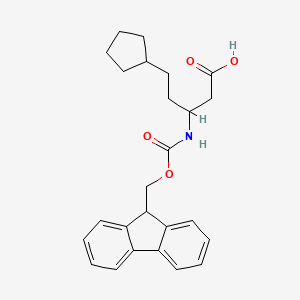

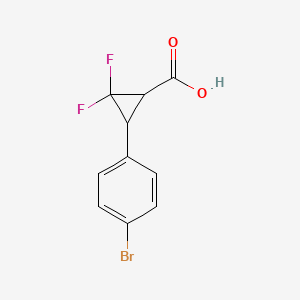
![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

